1,3-Dimethyl-6-dimethoxymethyluracil
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Overview
Description
1,3-Dimethyl-6-dimethoxymethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a dimethoxymethyl group at position 6 of the uracil ring. Uracil derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-dimethoxymethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of impinging stream reactors allows for rapid mixing and reaction of the starting materials, leading to higher yields and better control over the particle size distribution of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-dimethoxymethyluracil can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.
Reduction: Reduction reactions can modify the dimethoxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of substituted uracils .
Scientific Research Applications
1,3-Dimethyl-6-dimethoxymethyluracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-dimethoxymethyluracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the dimethoxymethyl group at position 6.
6-Amino-1,3-dimethyluracil: Contains an amino group at position 6 instead of the dimethoxymethyl group.
1,3-Dimethyl-6-hydroxyuracil: Has a hydroxyl group at position 6.
Uniqueness
1,3-Dimethyl-6-dimethoxymethyluracil is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
134924-81-5 |
---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(8(14-3)15-4)5-7(12)11(2)9(10)13/h5,8H,1-4H3 |
InChI Key |
RTIAKKXZTFCBGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(OC)OC |
Origin of Product |
United States |
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